Furo[3,2-b]pyridin-3-ol hydrochloride
CAS No.: 107096-00-4; 2287288-11-1
Cat. No.: VC5083547
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58
* For research use only. Not for human or veterinary use.
![Furo[3,2-b]pyridin-3-ol hydrochloride - 107096-00-4; 2287288-11-1](/images/structure/VC5083547.png)
Specification
CAS No. | 107096-00-4; 2287288-11-1 |
---|---|
Molecular Formula | C7H6ClNO2 |
Molecular Weight | 171.58 |
IUPAC Name | furo[3,2-b]pyridin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C7H5NO2.ClH/c9-5-4-10-6-2-1-3-8-7(5)6;/h1-4,9H;1H |
Standard InChI Key | APDRWXWXRASBTM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CO2)O)N=C1.Cl |
Introduction
Structural and Chemical Properties
The core structure of furo[3,2-b]pyridin-3-ol consists of a furan ring fused to a pyridine ring at the 3,2-position, with a hydroxyl group at the pyridine’s 3-position. Protonation of the pyridine nitrogen in the hydrochloride form improves aqueous solubility, a critical feature for drug delivery. Key physicochemical properties include:
Property | Value |
---|---|
Molecular formula | C₇H₆ClNO₂ |
Molecular weight | 171.58 g/mol |
IUPAC name | Furo[3,2-b]pyridin-3-ol hydrochloride |
Solubility | Enhanced in polar solvents due to ionic character |
The fused aromatic system allows for π-π stacking interactions with protein binding pockets, while the hydroxyl and chloride groups provide sites for hydrogen bonding and electrophilic substitution .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of furopyridine derivatives typically involves tandem nucleophilic aromatic substitution (SₙAr) and cyclization reactions. For example, ethyl 2-hydroxyacetate can undergo deprotonation to form an alkoxide, which displaces a chloro group on a substituted pyridine intermediate, followed by intramolecular cyclization to form the fused furan ring . Adapting this approach for the 3,2-b isomer would require careful selection of starting materials to ensure proper regiochemistry.
Key steps in furopyridine synthesis:
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Esterification: Conversion of a pyridine carboxylic acid (e.g., 2,5-dichloronicotinic acid) to its tert-butyl ester to facilitate subsequent reactions .
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SₙAr-Cyclization: Alkoxide-mediated displacement of a chloro group followed by cyclization.
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Decarboxylation: Acid-mediated cleavage of the tert-butyl ester to yield the free hydroxyl group.
Hydrochloride Salt Formation
The free base form of furo[3,2-b]pyridin-3-ol is treated with hydrochloric acid under controlled conditions to form the hydrochloride salt. This step is critical for improving bioavailability in physiological environments.
Chemoselective Functionalization
Furopyridines with halogen substituents (e.g., chloride) and triflate groups enable sequential palladium-catalyzed cross-coupling reactions. For instance:
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Triflate Coupling: Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic acids selectively target the triflate group at the 3-position .
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Chloride Coupling: Buchwald-Hartwig amination or Ullmann-type reactions modify the 5-position chloro group after triflate substitution .
Table 1: Comparative reactivity of furopyridine substituents in cross-coupling reactions
Position | Substituent | Preferred Reaction | Conditions |
---|---|---|---|
3 | Triflate | Suzuki coupling | Pd(PPh₃)₄, base, 80–100°C |
5 | Chloride | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C |
Pharmacological Applications
Kinase Inhibition
Furopyridine derivatives are explored as kinase inhibitors due to their ability to mimic ATP’s purine ring in hinge-binding regions. The hydroxyl group at the 3-position may form hydrogen bonds with kinase backbones, while the fused ring system provides rigidity for selective binding .
Challenges and Future Directions
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Regioselectivity in Synthesis: Achieving the 3,2-b isomer over other furopyridine regioisomers requires precise control of reaction conditions.
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Solubility-Bioactivity Balance: While the hydrochloride salt improves solubility, excessive ionic character may reduce membrane permeability.
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Target Validation: Further in vivo studies are needed to confirm kinase selectivity and anti-inflammatory mechanisms.
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